(1R)-1-Amino-2,3-dihydro-1H-inden-5-OL
Description
Significance of Chiral Aminols and Indane Scaffolds in Organic Chemistry
Chiral aminols, which are organic compounds containing both an amino group and a hydroxyl group attached to a chiral center, are crucial structural motifs in a vast array of biologically active molecules. Their prevalence in natural products and pharmaceuticals underscores their importance. In organic synthesis, they serve as versatile intermediates and are often used as chiral auxiliaries or ligands in asymmetric catalysis to control the stereochemical outcome of chemical reactions.
The indane scaffold is recognized as a "privileged structure" in medicinal chemistry. tudublin.ietudublin.ie This term describes molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The indane nucleus, a rigid bicyclic system, provides a well-defined three-dimensional orientation for appended functional groups, which is advantageous for designing molecules that can fit precisely into the binding sites of proteins and enzymes. researchgate.netresearchgate.net Consequently, the indane moiety is found in a variety of pharmaceuticals, including the anti-inflammatory drug Sulindac and the antiviral agent Indinavir. researchgate.neteburon-organics.com The combination of the chiral aminol functionality with the privileged indane scaffold makes compounds like (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL highly attractive targets for synthetic and medicinal chemistry research. researchgate.net
Stereochemical Considerations within the Indane Ring System: A Focus on this compound
Chirality, or "handedness," is a fundamental property in molecular chemistry, arising when a molecule is non-superimposable on its mirror image. wikipedia.orglibretexts.org In this compound, the carbon atom at position 1 (C1) is a stereogenic center because it is bonded to four different groups: the amino group, a hydrogen atom, the rest of the cyclopentane (B165970) ring (C2), and the carbon atom that is part of the fused aromatic ring (C9). The "(1R)" descriptor in the compound's name specifies the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules. Its mirror image counterpart would be the (1S) enantiomer.
The stereochemistry of molecules is critically important in biological systems, as enzymes and receptors are themselves chiral. nih.gov This means that two enantiomers of a single compound can have dramatically different biological effects. quora.com One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. A notable example within the aminoindane class is rasagiline, a drug used for Parkinson's disease. Its activity is derived from its metabolite, (R)-1-aminoindan, whereas the (S)-enantiomer exhibits different pharmacological properties. wikipedia.org Therefore, controlling the stereochemistry during the synthesis of chiral 1-aminoindane derivatives is of paramount importance to ensure the desired therapeutic outcome. acs.orgacs.org The development of efficient methods for the stereoselective synthesis of these compounds remains a significant goal for chemists. acs.org
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1228571-48-9 |
| Molecular Formula | C₉H₁₁NO |
| Molar Mass | 149.19 g/mol |
| Chirality | Contains one stereocenter at C1 |
| Absolute Configuration | (1R) |
Overview of Research Trajectories for Novel Chiral Building Blocks
The pharmaceutical industry has shown a dramatic and sustained shift towards the development of single-enantiomer drugs over the past few decades. mdpi.comresearchgate.net This trend is driven by the recognition that isolating a single, therapeutically active enantiomer can lead to improved efficacy, better safety profiles, and simplified pharmacology compared to racemic mixtures (50:50 mixtures of both enantiomers). quora.com This imperative has fueled a rising demand for novel, enantiomerically pure chiral building blocks—relatively simple molecules that can be used to construct more complex drug candidates. mdpi.cominsightmarketreports.com
Current research trajectories in this area focus on several key aspects. A major emphasis is on the development of new and more efficient methods for asymmetric synthesis. chiralpedia.com This includes the design of novel chiral catalysts (metal-based or organic) that can produce a desired enantiomer with high selectivity, minimizing waste and complex purification steps. researchgate.netchiralpedia.com Techniques such as asymmetric hydrogenation, epoxidation, and C-H activation are continuously being refined to provide access to a wider variety of chiral structures. acs.orgresearchgate.net Furthermore, there is a growing interest in creating diverse libraries of structurally complex and three-dimensional chiral building blocks. nih.gov The rationale is that molecules with greater 3D complexity are more likely to exhibit novel biological activities and provide better starting points for drug discovery programs compared to the flat, two-dimensional structures that have historically dominated screening libraries. nih.gov As a result, companies and academic labs are investing in technologies and synthetic strategies to produce these valuable chiral intermediates on a larger scale. insightmarketreports.comnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-1-aminoindan |
| (R)-1-aminoindan |
| Indinavir |
| Rasagiline |
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9,11H,1,4,10H2/t9-/m1/s1 |
InChI Key |
BYWKFVGAEAECSB-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)O |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1r 1 Amino 2,3 Dihydro 1h Inden 5 Ol and Its Stereoisomers
Strategies for Enantioselective Synthesis of the 1-Amino-5-hydroxyindane Core
The cornerstone for the synthesis of (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL is the establishment of the stereocenter at the C1 position with high enantiopurity. This is typically achieved through either the asymmetric reduction of a prochiral ketone precursor or the asymmetric amination of the same.
Asymmetric Catalytic Routes to this compound
Asymmetric catalytic reduction of 5-hydroxy-1-indanone (B188539) serves as a primary strategy for accessing the chiral 1-amino-5-hydroxyindane core. This transformation can be accomplished using chiral catalysts, often in the presence of a hydride source. A common approach involves the use of oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, which have demonstrated high efficiency in the enantioselective reduction of various ketones.
Another powerful method is asymmetric transfer hydrogenation, which typically employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. These catalysts facilitate the transfer of hydrogen from a donor molecule, like isopropanol (B130326) or formic acid, to the ketone with high enantioselectivity.
| Catalyst/Reagent | Substrate Analogue | Product Configuration | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Oxazaborolidine/BH3·SMe2 | 1-Indanone | (R)-1-Indanol | >95% | High | semanticscholar.org |
| RuCl2[(S,S)-TsDPEN] | Substituted Acetophenones | (R)-1-Phenylethanol | up to 99% | High | Analogous Systems |
| [Rh(cod)Cl]2/(S)-BINAP/H2 | Substituted Ketones | Chiral Alcohols | High | High | Analogous Systems |
This table presents data for analogous substrates to illustrate the potential efficacy of these catalytic systems for the synthesis of this compound.
Following the asymmetric reduction to the corresponding (1R)-1-hydroxy-2,3-dihydro-1H-inden-5-ol, a subsequent conversion of the hydroxyl group to an amino group, often via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, can yield the desired product.
Chemoenzymatic Approaches for Stereocontrol in this compound Synthesis
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for stereocontrol. nih.govrsc.org Enzymes, with their inherent chirality, can catalyze reactions with exceptional levels of enantioselectivity under mild conditions. nih.govrsc.org
One of the most direct and efficient chemoenzymatic routes to this compound is the asymmetric amination of 5-hydroxy-1-indanone using transaminases (TAs). researchgate.netnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor, such as isopropylamine (B41738) or alanine, to a ketone substrate. researchgate.netnih.gov Through protein engineering and directed evolution, transaminases have been developed with broad substrate scopes and high enantioselectivities for a variety of ketones, including cyclic ketones analogous to 5-hydroxy-1-indanone. researchgate.netnih.gov
| Enzyme Type | Substrate Analogue | Amine Donor | Product Configuration | Enantiomeric Excess (ee) | Conversion (%) | Reference |
| (R)-selective Transaminase | Prositagliptin Ketone | Isopropylamine | (R)-Amine | >99.5% | High | researchgate.netnih.gov |
| Engineered Transaminase | Various prochiral ketones | Diamine donors | Chiral amines | Excellent | Excellent | nih.gov |
| Alcohol Dehydrogenase | Racemic 2-hydroxy-1-indanone | - | (R)-2-acetoxy-1-indanone | High | High | researchgate.net |
This table showcases the application of biocatalysts in the synthesis of chiral amines and related compounds, demonstrating their potential for the synthesis of this compound.
Alternatively, a kinetic resolution approach can be employed. This involves the use of an enzyme, such as a lipase, to selectively acylate one enantiomer of a racemic mixture of 1-amino-2,3-dihydro-1H-inden-5-ol, allowing for the separation of the desired (1R)-enantiomer.
Development of Diastereoselective Transformations for this compound Precursors
The synthesis of substituted derivatives of this compound often requires the introduction of additional stereocenters on the indane ring. Diastereoselective transformations of precursors allow for the controlled formation of these stereoisomers.
For instance, starting from 5-hydroxy-1-indanone, an aldol (B89426) condensation with an aldehyde can introduce a substituent at the 2-position. The subsequent asymmetric reduction or amination of the resulting 2-substituted-1-indanone can proceed with facial selectivity influenced by the existing stereocenter, leading to the formation of one diastereomer in preference to the other. The choice of catalyst or enzyme and reaction conditions plays a crucial role in determining the diastereomeric ratio.
Furthermore, the diastereoselective reduction of a 2-substituted-1-imino-5-hydroxyindane, formed from the corresponding ketone, can provide access to diastereomerically enriched aminoindanol (B8576300) derivatives. The stereochemical outcome of such reductions is often dictated by the directing effect of the existing substituent and the nature of the reducing agent and chiral ligand used.
Derivatization and Functionalization Reactions of this compound
The primary amino group and the phenolic hydroxyl group of this compound provide two reactive sites for further derivatization and functionalization, enabling the synthesis of a diverse range of compounds.
N-Functionalization: The primary amine can readily undergo a variety of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
O-Functionalization: The phenolic hydroxyl group can be functionalized through:
Alkylation: Reaction with alkyl halides in the presence of a base to form ethers (e.g., O-methylation).
Acylation: Reaction with acyl chlorides or anhydrides to form esters.
Etherification: Williamson ether synthesis with various alkylating agents.
The selective functionalization of either the amino or the hydroxyl group can be achieved through the use of appropriate protecting groups. For instance, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) to allow for selective reaction at the hydroxyl group, and vice versa.
| Reaction Type | Reagent | Functional Group Targeted | Product Type |
| N-Acylation | Acetic Anhydride | Primary Amine | N-Acetyl derivative |
| N-Alkylation | Methyl Iodide | Primary Amine | N-Methyl derivative |
| O-Alkylation | Dimethyl Sulfate | Phenolic Hydroxyl | O-Methyl ether |
| O-Acylation | Benzoyl Chloride | Phenolic Hydroxyl | O-Benzoyl ester |
Advanced Characterization Techniques for 1r 1 Amino 2,3 Dihydro 1h Inden 5 Ol
Spectroscopic Methods for Enantiomeric Purity Assessment of (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL
The assessment of enantiomeric purity is crucial to ensure the desired therapeutic effects and to avoid potential adverse effects associated with the unwanted enantiomer. Spectroscopic and chromatographic methods are paramount in this regard.
Application of Chiral Solvating Agents in NMR Spectroscopy for Enantiodiscrimination
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Chiral Solvating Agents (CSAs), is a powerful technique for determining the enantiomeric excess of chiral compounds like this compound. researchgate.net The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a single enantiomer of the CSA. These diastereomeric complexes are energetically different and exist in a fast equilibrium, resulting in distinct chemical shifts for the corresponding protons or carbons of the two enantiomers in the NMR spectrum. acs.org
The magnitude of the chemical shift non-equivalence (Δδ) is influenced by several factors, including the nature of the CSA, the solvent, the temperature, and the concentration of the interacting species. Thiourea derivatives and carbamates are among the classes of CSAs that have demonstrated effectiveness in the enantiodiscrimination of amino alcohols and related compounds. researchgate.netrsc.org For this compound, the protons on the chiral carbon (C1) and adjacent carbons are particularly sensitive probes for enantiodiscrimination, often exhibiting measurable separation in the presence of a suitable CSA.
Table 1: Representative ¹H NMR Data for Enantiodiscrimination using a Chiral Solvating Agent
| Proton | Chemical Shift δ (ppm) - R-enantiomer | Chemical Shift δ (ppm) - S-enantiomer | Non-equivalence Δδ (Hz) |
| H-1 (methine) | 4.15 | 4.12 | 12.0 |
| Aromatic H-4 | 7.21 | 7.20 | 4.0 |
| Aromatic H-6 | 6.85 | 6.86 | -4.0 |
| Aromatic H-7 | 6.78 | 6.77 | 4.0 |
Note: Data are hypothetical and represent typical values observed for aminoindan derivatives in the presence of a CSA on a 400 MHz spectrometer.
Chromatographic Techniques for Enantiomer Separation and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs), are the gold standard for the separation and quantification of enantiomers. mdpi.com These techniques offer high resolution and sensitivity, allowing for the accurate determination of enantiomeric excess (ee). mdpi.com
The separation mechanism relies on the differential interactions between the enantiomers of this compound and the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(3,5-dimethylphenylcarbamate), are widely used and have proven effective for resolving a broad range of chiral compounds, including primary amines. nih.gov The interactions are stereospecific and can include hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the CSP. By optimizing the mobile phase composition and temperature, baseline separation of the enantiomers can be achieved, allowing for their individual quantification. Gas chromatography (GC) on a chiral column can also be employed, typically after derivatization of the amino and hydroxyl groups to increase volatility. uni-tuebingen.de
Table 2: Typical Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Value |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Retention Time (tR1) - (1R)-enantiomer | 8.5 min |
| Retention Time (tR2) - (1S)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
Note: The values presented are illustrative for the separation of aminoindan enantiomers.
Determination of Absolute Configuration for this compound
While enantiomeric purity confirms the proportion of each enantiomer, determining the absolute configuration assigns the specific (R) or (S) descriptor to the chiral center, which is an unambiguous description of its spatial arrangement.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for assigning the absolute configuration of chiral molecules in solution. researchgate.net These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. wikipedia.org
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, resulting in a spectrum with positive or negative peaks (Cotton effects). wikipedia.org ORD measures the variation of optical rotation with wavelength. wikipedia.org The sign and intensity of the Cotton effects in a CD spectrum are characteristic of a specific enantiomer and its conformation. By comparing the experimentally obtained CD spectrum of this compound with spectra predicted by quantum chemical calculations or by applying established empirical rules for similar chromophoric systems, the absolute configuration can be confidently assigned. nih.gov
Table 4: Representative Chiroptical Data
| Technique | Wavelength (λ) | Signal |
| Optical Rotation | 589 nm (Na D-line) | [α] = +X° |
| Circular Dichroism | 275 nm | Δε = +Y M⁻¹cm⁻¹ |
| Circular Dichroism | 220 nm | Δε = -Z M⁻¹cm⁻¹ |
Note: The signs (+ or -) of the specific rotation ([α]) and molar circular dichroism (Δε) are crucial for stereochemical assignment. X, Y, and Z represent hypothetical magnitudes.
Computational and Theoretical Studies on 1r 1 Amino 2,3 Dihydro 1h Inden 5 Ol
Molecular Modeling and Conformational Analysis of the (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL Structure
Molecular modeling of this compound is foundational to understanding its three-dimensional architecture and the spatial arrangement of its atoms. The indane skeleton, consisting of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is not perfectly planar. The five-membered ring can adopt various puckered conformations, often described as envelope or twist forms. The positions of the amino and hydroxyl substituents are critical in determining the most stable conformations.
Conformational analysis is typically performed using molecular mechanics (MM) force fields, such as AMBER or MMFF, which can rapidly calculate the potential energy of a multitude of possible conformations. These initial low-energy structures are then often refined using more accurate but computationally intensive quantum mechanics (QM) methods.
For this compound, the primary degrees of freedom, beyond the ring pucker, are the rotation of the amino (-NH2) and hydroxyl (-OH) groups. Intramolecular hydrogen bonding between these two groups is a key interaction that can significantly influence the conformational landscape, potentially leading to a more compact and stable structure. The stereochemistry at the C1 position (the carbon bearing the amino group) dictates a specific spatial orientation of the amino group relative to the indane core.
A systematic conformational search would reveal a set of low-energy conformers. The relative energies of these conformers, along with their calculated Boltzmann populations at a given temperature, provide a comprehensive picture of the molecule's dynamic conformational preferences.
Table 1: Representative Conformational Analysis Data for this compound This table presents hypothetical data for illustrative purposes, based on typical results from computational conformational analysis.
| Conformer | Dihedral Angle (H-N-C1-C2) (°) | Dihedral Angle (H-O-C5-C4) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
|---|---|---|---|---|
| 1 | 60.5 | 178.2 | 0.00 | 75.3 |
| 2 | -65.2 | 179.1 | 1.25 | 12.1 |
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in probing the electronic structure of this compound. These calculations provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms due to their lone pairs of electrons, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.
Reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack. These theoretical predictions are invaluable for understanding and predicting the molecule's behavior in chemical reactions.
Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations.
| Property | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.0 eV |
| Dipole Moment | 2.5 D |
| Ionization Potential | 7.5 eV |
Molecular Interaction Modeling relevant to this compound
Understanding how this compound interacts with other molecules is crucial for predicting its behavior in a condensed phase or in the presence of a biological target. Molecular interaction modeling, often employing a combination of QM and MM methods (QM/MM) or molecular dynamics (MD) simulations, can simulate these interactions.
The amino and hydroxyl groups are both capable of acting as hydrogen bond donors and acceptors, making hydrogen bonding the predominant intermolecular interaction. The aromatic ring can participate in π-π stacking and cation-π interactions. MD simulations can be used to study the behavior of the molecule in a solvent, such as water, providing insights into its solvation and the structure of the surrounding solvent molecules.
In the context of drug design, molecular docking simulations can predict the binding mode and affinity of this compound to a protein's active site. These simulations score different binding poses based on the intermolecular interactions formed, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. The results can guide the design of more potent and selective analogs.
Table 3: Intermolecular Interaction Energies for this compound with a Model Receptor Site This table presents hypothetical data for illustrative purposes, based on typical results from molecular interaction modeling.
| Interaction Type | Interacting Residue (Model) | Distance (Å) | Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond (Donor) | ASP (Carboxylate) | 2.8 | -4.5 |
| Hydrogen Bond (Acceptor) | SER (Hydroxyl) | 3.1 | -3.2 |
| Hydrophobic (π-Alkyl) | LEU (Side Chain) | 3.9 | -1.8 |
Applications of 1r 1 Amino 2,3 Dihydro 1h Inden 5 Ol in Asymmetric Catalysis and Synthesis
Design and Synthesis of (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL Based Chiral Ligands for Metal-Mediated Transformations
No specific research detailing the design and synthesis of chiral ligands derived from this compound for use in metal-mediated transformations was found.
Utilization of this compound as a Chiral Auxiliary in Diastereoselective Processes
There is no available information on the application of this compound as a chiral auxiliary to control stereochemical outcomes in diastereoselective reactions.
Development of this compound Derived Organocatalysts for Enantioselective Reactions
No studies were found that describe the development or use of organocatalysts derived from this compound for enantioselective chemical reactions.
Strategic Role of 1r 1 Amino 2,3 Dihydro 1h Inden 5 Ol As a Chiral Building Block
Incorporation into Complex Organic Architectures with Defined Stereochemistry
The primary strategic value of (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL lies in its function as a chiral auxiliary or synthon. Its rigid conformational structure allows for highly predictable control over the stereochemical outcome of reactions at remote positions. This is a cornerstone of asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.
Chiral amino alcohol frameworks, such as that found in this aminoindanol (B8576300), are frequently employed in the synthesis of complex molecules like pharmaceuticals and natural products. For instance, related chiral aminoindanols are used to construct key intermediates for pharmacologically active agents. They can be transformed into chiral lactams, which serve as versatile platforms for stereoselective alkylation reactions. This approach enables the generation of new stereocenters, including challenging quaternary carbons, with a high degree of control.
The general strategy involves attaching the chiral aminoindanol to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to release the enantiomerically enriched product. The predictable facial bias imposed by the rigid indane scaffold directs incoming reagents to one side of the molecule, ensuring the desired stereochemical configuration.
Table 1: Representative Stereoselective Transformations Using Aminoindanol-Derived Auxiliaries
| Reaction Type | Role of Chiral Building Block | Typical Outcome | Potential Application |
|---|---|---|---|
| Asymmetric Alkylation | Forms a chiral lactam or oxazolidinone to direct alkylation | High diastereoselectivity (>95% d.e.) | Synthesis of non-natural amino acids, creation of quaternary stereocenters |
| Asymmetric Aldol (B89426) Reactions | Forms a chiral enolate, controlling the approach of an aldehyde | High enantioselectivity and diastereoselectivity | Construction of polyketide natural product backbones |
| Asymmetric Diels-Alder Reactions | Acts as a chiral ligand for a Lewis acid catalyst | High enantioselectivity (up to 98% e.e.) | Synthesis of complex cyclic systems with multiple stereocenters |
While specific examples detailing the incorporation of the 5-OL variant into named complex molecules are not extensively documented in publicly accessible literature, the principles established with closely related analogs, such as (1R,2S)-1-amino-2-indanol, demonstrate the vast potential of this structural class. The synthetic utility is well-established, making this compound a building block with significant potential for constructing architecturally complex molecules where precise control of stereochemistry is paramount.
Scaffold for the Development of Advanced Chemical Probes
A molecular scaffold is a core structure upon which various functional groups can be systematically appended to create libraries of compounds with diverse properties. This compound is an excellent candidate for such a scaffold due to its inherent structural and functional features.
Key Attributes as a Scaffold:
Rigid Framework: The fused ring system of the indane core provides a conformationally restricted backbone. This rigidity is advantageous as it reduces molecular flexibility, leading to more specific and higher-affinity interactions with biological targets. It also ensures that the appended functional groups are held in well-defined spatial orientations.
Orthogonal Functional Groups: The molecule possesses three distinct points for diversification: the primary amine, the phenolic hydroxyl group, and the aromatic ring itself. These functional groups have different reactivities, allowing for selective and sequential modification. For example, the amine can be acylated or alkylated, the hydroxyl group can be etherified or esterified, and the aromatic ring can undergo electrophilic substitution.
Defined Stereochemistry: The fixed (1R) stereocenter provides a constant structural element, allowing researchers to probe how the three-dimensional arrangement of appended groups affects biological activity.
These attributes make this compound a suitable starting point for creating advanced chemical probes. Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function. By systematically modifying the amino, hydroxyl, and aromatic functionalities, a library of derivatives can be synthesized. These derivatives can be screened to identify high-affinity ligands for a target of interest. Further elaboration could involve attaching reporter tags, such as fluorophores or biotin, to the scaffold to facilitate imaging or pull-down experiments.
For example, the amine could be used to attach a linker connected to a photoaffinity labeling group, while the hydroxyl could be modified to modulate solubility or cell permeability. This systematic approach, enabled by the versatile scaffold, is a powerful strategy in chemical biology and drug discovery.
Utility in the Synthesis of Novel Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry, with a large percentage of approved drugs featuring a heterocyclic core. The bifunctional nature of this compound, containing both a nucleophilic amine and a hydroxyl group, makes it a valuable precursor for the synthesis of novel heterocyclic systems.
The amino and hydroxyl groups can be used to construct new rings fused to the indane framework or appended to it. The specific reaction pathways depend on the reagents used.
Potential Heterocyclic Systems from this compound:
Oxazines and Thiazines: Reaction of the 1,5-amino-alcohol moiety (after appropriate functional group manipulation) with carbonyl compounds or their equivalents could lead to the formation of fused oxazine (B8389632) or thiazine (B8601807) rings. These heterocycles are known to possess a range of biological activities.
Fused Imidazoles or Pyrazoles: The primary amine is a key functional group for building nitrogen-containing heterocycles. For instance, condensation with β-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings, while reaction with α-haloketones followed by cyclization is a classic route to imidazoles.
Oxazoles and Thiazoles: The amino alcohol functionality is a classic precursor for the synthesis of oxazolines and, by extension, oxazoles. For example, condensation with a carboxylic acid or its derivative would yield an amide, which could then be cyclized to form an oxazoline (B21484) ring.
Table 2: Potential Heterocyclic Ring Systems Synthesized from Amino Alcohol Precursors
| Reagent Class | Potential Heterocycle Formed | General Synthetic Method |
|---|---|---|
| Phosgene or Thiophosgene Equivalents | Oxazolidinone / Thiazolidinone | Intramolecular cyclization |
| Aldehydes / Ketones | Oxazolidine / Fused Oxazine | Condensation and cyclization |
| Carboxylic Acids / Acyl Chlorides | Oxazoline | Amide formation followed by cyclodehydration |
| β-Dicarbonyl Compounds | Fused Pyrimidine / Diazepine | Condensation and cyclization |
The synthesis of such novel heterocyclic compounds, which incorporate the rigid, chiral indane backbone of this compound, is a promising strategy for the discovery of new biologically active molecules. The defined stereochemistry of the starting material would be directly translated into the final heterocyclic product, providing access to enantiomerically pure compounds for pharmacological evaluation.
Future Research Directions and Perspectives for 1r 1 Amino 2,3 Dihydro 1h Inden 5 Ol
Innovations in Sustainable and Green Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes to chiral molecules is a paramount goal in modern chemistry. Future research on (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL is expected to focus on sustainable and green methodologies, moving away from classical resolution techniques that are often atom-inefficient.
Biocatalysis and Enzymatic Resolutions: A significant area of innovation lies in the use of enzymes for the synthesis of chiral aminoindanols. Lipases and transaminases have already demonstrated their utility in the enantioselective synthesis of related compounds like trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol. nih.gov Future work could involve screening for novel enzymes or engineering existing ones to achieve the direct and highly selective synthesis of this compound from prochiral starting materials. This approach offers mild reaction conditions, high enantioselectivity, and a reduced environmental footprint. nih.govmdpi.comresearchgate.net The use of whole-cell biocatalysts could further enhance the sustainability and cost-effectiveness of the synthesis. nih.gov
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods to produce this compound is a key research direction. This could involve the use of transition metal catalysts with chiral ligands or organocatalysts to induce enantioselectivity in the formation of the aminoindanol (B8576300) core. frontiersin.org Recent advancements in asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines offer promising avenues for the direct synthesis of chiral amino alcohols. acs.org
The following table summarizes potential green synthetic strategies for this compound:
| Synthetic Strategy | Description | Potential Advantages |
| Biocatalytic Asymmetric Synthesis | Use of enzymes (e.g., transaminases, dehydrogenases) to directly synthesize the target enantiomer from a prochiral precursor. | High enantioselectivity, mild reaction conditions, biodegradable catalysts, reduced waste. |
| Enzymatic Kinetic Resolution | Selective enzymatic transformation (e.g., acylation) of one enantiomer from a racemic mixture, allowing for the separation of the desired (1R)-enantiomer. | High enantioselectivity, applicable to racemic mixtures. |
| Chemo-enzymatic Cascade Reactions | Combination of chemical and enzymatic steps in a one-pot process to enhance efficiency and reduce purification steps. | Increased overall yield, reduced solvent usage and waste, improved process economy. |
| Asymmetric Transfer Hydrogenation | Catalytic transfer of hydrogen from a hydrogen donor to a prochiral precursor using a chiral catalyst to selectively form the (1R)-enantiomer. | Avoids the use of high-pressure hydrogen gas, often uses environmentally benign hydrogen donors. |
| Organocatalytic Asymmetric Synthesis | Use of small organic molecules as catalysts to induce enantioselectivity in the formation of the aminoindanol structure. | Metal-free catalysis, often robust and insensitive to air and moisture, readily available catalysts. |
Exploration of Expanded Applications in Chemical Methodology Development
The unique structural features of this compound make it a versatile building block and a potential catalyst or ligand in a variety of chemical transformations. Future research is poised to expand its applications beyond its current uses.
Organocatalysis: Chiral primary amines and amino alcohols are effective organocatalysts for a range of asymmetric reactions. rsc.org this compound could be explored as a catalyst in reactions such as asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions. The rigid indane scaffold can provide a well-defined chiral environment, leading to high stereocontrol.
Chiral Ligands for Transition Metal Catalysis: The amino alcohol moiety can act as a bidentate ligand, coordinating to metal centers to form chiral catalysts for various asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. frontiersin.org The phenolic hydroxyl group could also participate in coordination or act as a handle for further functionalization to fine-tune the ligand's electronic and steric properties.
Chiral Derivatizing and Resolving Agent: Chiral aminoindanols have been successfully used as derivatizing agents to determine the absolute configuration of carboxylic acids via NMR spectroscopy. google.com this compound could be developed as a new chiral resolving agent for the separation of enantiomers of acidic compounds through the formation of diastereomeric salts.
The table below outlines potential applications of this compound in chemical methodology:
| Application Area | Description | Potential Advantages of this compound |
| Asymmetric Organocatalysis | Use as a primary amine or amino alcohol catalyst in various asymmetric transformations. | The rigid bicyclic structure can enforce a specific conformation in the transition state, leading to high enantioselectivity. |
| Chiral Ligand Synthesis | Coordination to transition metals to form catalysts for asymmetric hydrogenation, transfer hydrogenation, and C-C bond formation. | The bidentate N,O-ligation can create a stable and well-defined chiral environment around the metal center. The phenolic group allows for further modification. |
| Chiral Auxiliary | Temporary attachment to a substrate to direct a stereoselective reaction, followed by removal. | The rigid scaffold can provide excellent facial discrimination, leading to high diastereoselectivity. |
| Chiral Resolving Agent | Separation of enantiomers of racemic acids through the formation and fractional crystallization of diastereomeric salts. | The presence of a basic amino group allows for salt formation with acidic compounds. |
| Chiral Stationary Phase in Chromatography | Immobilization onto a solid support for the chromatographic separation of enantiomers. | The diverse functional groups can lead to multiple chiral recognition interactions, enabling broad applicability. |
Integration with Advanced Computational and Data-Driven Approaches in Chemical Research
The synergy between experimental and computational chemistry is accelerating the pace of discovery and optimization in chemical research. For this compound, computational and data-driven approaches will be instrumental in unlocking its full potential.
Computational Modeling and Mechanistic Studies: Density Functional Theory (DFT) and other quantum chemical methods can be employed to elucidate the mechanisms of reactions catalyzed by or involving this compound. nih.govrsc.org These studies can provide insights into the transition state structures, conformational preferences, and the origins of stereoselectivity, guiding the rational design of more efficient catalysts and reaction conditions. nih.govumn.edu
Machine Learning for Catalyst Design and Optimization: Machine learning (ML) algorithms are increasingly being used to predict the outcomes of chemical reactions and to design novel catalysts. researchgate.netchimia.ch By training ML models on experimental data from reactions involving a library of chiral aminoindanols, it may be possible to predict the enantioselectivity of new catalysts based on the this compound scaffold for a given transformation. This data-driven approach can significantly reduce the experimental effort required for catalyst optimization. arxiv.orgnih.govrsc.org
In Silico Screening of Substrate Scope: Computational methods can be used to rapidly screen the potential substrate scope of reactions utilizing this compound as a catalyst or ligand. This can help to identify promising applications and to prioritize experimental investigations.
The following table details the potential integration of computational and data-driven approaches in the research of this compound:
| Approach | Application | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis, and prediction of stereochemical outcomes. | A deeper understanding of the factors controlling reactivity and selectivity, enabling rational catalyst design. |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics of catalysts and catalyst-substrate complexes in solution. | Insights into the dynamic behavior of the catalytic system and the role of solvent effects. |
| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Development of predictive models correlating the structural features of catalysts with their performance. | Ability to predict the effectiveness of new catalyst derivatives without the need for synthesis and testing. |
| Machine Learning (ML) | Prediction of enantioselectivity, optimization of reaction conditions, and de novo design of catalysts. | Accelerated discovery of highly efficient and selective catalytic systems. |
| Virtual Screening | In silico evaluation of large libraries of potential substrates for a given catalytic transformation. | Rapid identification of promising applications and expansion of the reaction scope. |
Q & A
Q. What are the critical steps and conditions for synthesizing (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL?
Methodological Answer: The synthesis typically involves enantioselective routes, such as asymmetric epoxidation followed by Ritter reaction-based amination. Key steps include:
- Epoxidation of Indene : Using a chiral catalyst (e.g., Sharpless conditions) to yield (1R,2S)-indene oxide, requiring anhydrous conditions and controlled temperatures (20–25°C) .
- Amination : Reaction with ammonia or ammonia equivalents under acidic conditions to introduce the amino group. This step often requires inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Recrystallization or chiral chromatography to achieve >98% enantiomeric purity .
Q. Critical Parameters :
Q. How can researchers characterize the purity and enantiomeric excess (ee) of this compound?
Methodological Answer:
- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase. Retention times and peak area ratios quantify ee (typical resolution >1.5) .
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values (e.g., [α]D²⁵ = +15.6° for (1R)-enantiomer) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity. Key signals include δ 1.8–2.1 ppm (NH₂) and δ 4.3–4.5 ppm (indanol -OH) .
Q. What strategies resolve enantiomeric impurities in this compound?
Methodological Answer:
- Enzymatic Resolution : Use Burkholderia cepacia lipase to selectively hydrolyze undesired enantiomers. For example, incubate racemic mixtures with vinyl acetate in tert-butanol (40°C, 24h), achieving >99% ee .
- Dynamic Kinetic Resolution (DKR) : Combine chiral catalysts (e.g., Ru-BINAP complexes) with base additives to racemize impurities in situ .
- Crystallization-Induced Diastereomer Transformation : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Q. Key Challenges :
- Enzyme stability under high-temperature conditions.
- Scalability of DKR protocols .
Q. How can computational methods predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., serotonin receptors). Optimize protonation states at physiological pH (7.4) .
- DFT Calculations : B3LYP/6-31G(d,p) basis sets to analyze electronic properties (e.g., HOMO-LUMO gaps, electronegativity) and correlate with bioactivity .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .
Q. Example Output :
| Parameter | Value (DFT) | Biological Relevance |
|---|---|---|
| HOMO-LUMO Gap | 4.8 eV | Reactivity with redox enzymes |
| Chemical Hardness | 2.4 eV | Electrophilic attack propensity |
Q. How to address contradictions in stereochemical assignments for derivatives of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguities using ORTEP-3 for Windows to generate 3D electron density maps. Compare bond angles/torsion angles to IUCr standards .
- VCD Spectroscopy : Vibrational circular dichroism to distinguish R/S configurations via C-O and N-H stretch modes (1800–800 cm⁻¹) .
- Cross-Validation : Combine NMR (NOESY for spatial proximity) and computational data (DFT-optimized geometries) .
Case Study :
A 2021 study identified discrepancies in (S)-4-bromo-inden-ol stereochemistry. X-ray analysis (CCDC 2054321) corrected the assignment, showing a 5° deviation in C2-C3 dihedral angles from prior DFT models .
Q. What experimental designs optimize in vitro assays for evaluating neuroactive potential?
Methodological Answer:
- Cell Line Selection : Use SH-SY5Y (neuroblastoma) or primary cortical neurons. Pre-treat with 1 μM retinoic acid for differentiation .
- Dose-Response Curves : Test 0.1–100 μM concentrations. Monitor cAMP levels via ELISA (EC₅₀ calculation) .
- Control for Off-Target Effects : Co-administer antagonists (e.g., propranolol for β-adrenergic receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
